molecular formula C14H18ClN5 B1269677 N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 299929-72-9

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1269677
CAS No.: 299929-72-9
M. Wt: 291.78 g/mol
InChI Key: QTGDVOOEMHTAPS-UHFFFAOYSA-N
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Description

N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C14H18ClN5 and its molecular weight is 291.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Mobility and Degradation Pathways

Terbuthylazine, a related compound to N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, has been studied for its degradation pathways in agricultural soils. Research conducted by Guzzella, Rullo, Pozzoni, and Giuliano (2003) using lysimeters on a field scale revealed that its transformation products, derived from dealkylation and hydroxylation reactions, pose a risk of aquifer contamination (Guzzella et al., 2003).

Electrochemical Reduction

Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine under acidic conditions. This work provides insights into the reduction pathways of chloro-s-triazine herbicides, suggesting a 4-electron reduction process involving elimination of the chloro group and reduction of the s-triazine ring (Brown, 2018).

Computational Chemistry Study

The hydrolysis of atrazine and related 2-chloro-s-triazines was explored by Sawunyama and Bailey (2002) using computational chemistry. Their findings indicate that hydrolysis trends for these compounds are not significantly affected by side-chain amine-nitrogen alkyl substituents (Sawunyama & Bailey, 2002).

Antiphoto-Oxidative Stability Effects

Xue-chuan (2003) studied the antiphoto-oxidative stability effects of a compound synthesized from alkylated piperidineamine and cyanuric chloride, related to the chemical structure of interest. The blend exhibited excellent antiphoto-oxidative performance (Xue-chuan, 2003).

Crystal Packing and Hydrogen Bonds

Yi-Ping Jiang et al. (2007) investigated a related compound, focusing on its crystal packing and hydrogen bonding properties. Their findings provide insights into the structural characteristics of similar triazine derivatives (Yi‐Ping Jiang et al., 2007).

Dopamine Polymerization

A study by Oliveira et al. (2016) described the catecholase-like catalytic activity and dopamine polymerization using a dinuclear complex containing a triazine-based ligand. This research opens pathways for understanding the biochemical interactions involving triazine derivatives (Oliveira et al., 2016).

Degradation Pathways in Constructed Wetlands

Gikas et al. (2012) developed a method to study the degradation pathways of terbuthylazine in constructed wetlands. Their findings contribute to the understanding of environmental impacts of triazine herbicides (Gikas et al., 2012).

Excited States of sym-Triazine-Based Herbicides

Oliva et al. (2005) conducted a computational and luminescence study on the low-lying excited states of sym-triazines. The findings from this study provide valuable information on the photophysical properties of triazine herbicides (Oliva et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or developing new synthesis methods. The specific directions would depend on the compound’s properties and potential uses .

Properties

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDVOOEMHTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354674
Record name STK064997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299929-72-9
Record name STK064997
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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